molecular formula C6H3F9O4 B1303255 Methyl perfluoro-3,6-dioxaheptanoate CAS No. 39187-41-2

Methyl perfluoro-3,6-dioxaheptanoate

Cat. No.: B1303255
CAS No.: 39187-41-2
M. Wt: 310.07 g/mol
InChI Key: NDRNDAZKCQFBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl perfluoro-3,6-dioxaheptanoate is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct chemical and physical properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl perfluoro-3,6-dioxaheptanoate typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method involves the reaction of 2,2-difluoroacetic acid with 1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl perfluoro-3,6-dioxaheptanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include difluoroacetic acid, tetrafluoroethanol, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl perfluoro-3,6-dioxaheptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl perfluoro-3,6-dioxaheptanoate involves its interaction with specific molecular targets, primarily through the formation of strong hydrogen bonds and van der Waals interactions due to the presence of multiple fluorine atoms. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s fluorinated structure also enhances its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl difluoro[1,1,2,2-tetrafluoro-2-(nonafluorobutoxy)ethoxy]acetate
  • Methyl perfluoro-3,6-dioxadecanoate
  • Difluoro[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]acetic acid methyl ester

Uniqueness

Methyl perfluoro-3,6-dioxaheptanoate is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties such as high electronegativity, thermal stability, and resistance to chemical degradation. These properties make it particularly valuable in applications requiring high-performance materials and reagents .

Properties

IUPAC Name

methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F9O4/c1-17-2(16)3(7,8)18-4(9,10)5(11,12)19-6(13,14)15/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRNDAZKCQFBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F9O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377687
Record name Methyl perfluoro-3,6-dioxaheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39187-41-2
Record name Methyl perfluoro-3,6-dioxaheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.